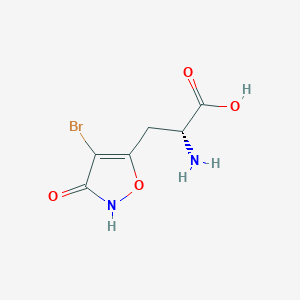

4-Bromohomoibotenic acid

Description

Properties

IUPAC Name |

(2R)-2-amino-3-(4-bromo-3-oxo-1,2-oxazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O4/c7-4-3(13-9-5(4)10)1-2(8)6(11)12/h2H,1,8H2,(H,9,10)(H,11,12)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRTOQOAGTSUNHA-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=O)NO1)Br)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C1=C(C(=O)NO1)Br)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60153223 | |

| Record name | 4-Bromohomoibotenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60153223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121313-14-2 | |

| Record name | 4-Bromohomoibotenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121313142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromohomoibotenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60153223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 4 Bromohomoibotenic Acid Action at Glutamate Receptors

Ionotropic Glutamate (B1630785) Receptor (iGluR) Interactions

4-Bromohomoibotenic acid (Br-HIBO) is a synthetic analog of the neurotransmitter glutamate that has proven to be a valuable pharmacological tool for dissecting the function of specific ionotropic glutamate receptor subtypes. ontosight.ai Its utility stems primarily from its remarkable selectivity, particularly within the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor family. jneurosci.orgau.dk

AMPA Receptor Subtype Selectivity and Efficacy

Investigations using recombinant AMPA receptors have revealed that this compound acts as a potent and selective agonist with distinct properties at different receptor compositions. jneurosci.org These studies have been crucial in understanding the molecular determinants of ligand selectivity and receptor kinetics within the AMPA receptor class. au.dknih.gov

This compound demonstrates significant agonist activity at homomeric AMPA receptors composed of the GluR1o (GluA1) subunit. jneurosci.orgnih.gov Expressed in Xenopus laevis oocytes, these receptors respond to the application of this compound, eliciting ion channel gating. jneurosci.org The potency and affinity of the compound at GluR1o-containing receptors are central to its profile as a subtype-selective agonist. au.dknih.gov

The most striking characteristic of this compound is its pronounced selectivity for the GluR1o subunit over the GluR3o (GluA3) subunit. jneurosci.orgau.dk Studies using recombinant receptors expressed in Sf9 insect cells have quantified this preference. In radioligand binding experiments, the (S)-enantiomer of this compound displayed a remarkable 126-fold selectivity for GluR1o compared to GluR3o. jneurosci.org The racemic mixture, (R,S)-4-bromohomoibotenic acid, also showed a significant, albeit lower, 37-fold selectivity range among the tested AMPA receptor subtypes. jneurosci.org This high degree of selectivity has established the compound as a key pharmacological tool for differentiating the roles of these specific AMPA receptor subunits. jneurosci.orgau.dk

| Compound | Receptor Subtype Target | Compared to | Selectivity Fold |

|---|---|---|---|

| (S)-4-Bromohomoibotenic acid | GluR1o | GluR3o | 126 |

| (R,S)-4-Bromohomoibotenic acid | AMPA-R Subtypes | AMPA-R Subtypes | 37 |

Desensitization, the process by which a receptor closes despite the continued presence of an agonist, is a key functional property of AMPA receptors. au.dk this compound has been shown to influence these kinetics. While GluR1o receptors inherently desensitize more slowly than GluR3o receptors, the activation by different agonists can further modulate this process. au.dked.ac.uk For instance, the 10-90% rise time of the current induced by (R,S)-4-bromohomoibotenic acid at GluR1o is significantly slower (826 ± 24 µsec) compared to the rise time at GluR3o (590 ± 82 µsec). ed.ac.uk Furthermore, structural comparisons with other agonists suggest that the specific conformation induced by the binding of this compound can directly impact the rate of desensitization. harvardapparatus.com

The subtype selectivity of this compound has enabled the precise identification of amino acid residues within the AMPA receptor ligand-binding domain that govern both ligand affinity and desensitization rates. au.dknih.gov Through the creation of chimeric receptors and site-directed mutagenesis, two residues in the S2 region of GluR1o were identified as critical: Tyrosine 716 (Y716) and Arginine 757 (R757), the latter being an RNA-edited site. au.dknih.gov

The Y716 residue is paramount for the differential affinity of this compound. Mutating this tyrosine in GluR1o to a phenylalanine (Y716F), the corresponding residue in GluR3o, was sufficient to completely exchange the potency and affinity of the agonist to that of the GluR3o subtype. au.dknih.gov Conversely, the reverse mutation in GluR3o (F728Y) conferred GluR1o-like sensitivity to the receptor. au.dk

Both Y716 and R757 are crucial for determining the rate of desensitization. While single mutations of these residues in GluR1o to their GluR3o counterparts (Y716F or R757G) decreased the desensitization time constant (τ), they did not achieve a full conversion to the rapid kinetics of GluR3o. au.dk However, the double-point mutant (Y716F, R757G)GluR1o exhibited a desensitization rate that was completely exchanged to that of wild-type GluR3o. au.dknih.gov These findings have led to a model where the nature of the amino acid at position 716 (Tyrosine in GluR1/2 vs. Phenylalanine in GluR3/4) differentially interacts with a matrix of water molecules in the binding pocket, influencing both ligand affinity and the conformational changes that lead to desensitization. jneurosci.orgau.dknih.gov

| Receptor/Mutant | Key Mutation(s) | Effect on 4-BrHIBO Affinity/Potency | Effect on Desensitization Rate |

|---|---|---|---|

| (Y716F)GluR1o | Y716F | Exchanged to GluR3o-like | Decreased (faster desensitization) |

| (R757G)GluR1o | R757G | No significant change | Decreased (faster desensitization) |

| (Y716F, R757G)GluR1o | Y716F, R757G | Exchanged to GluR3o-like | Completely exchanged to GluR3o-like rate |

| (F728Y)GluR3o | F728Y | Exchanged to GluR1o-like | Not specified |

NMDA Receptor Agonist Activity and Modulation

While this compound is a well-characterized agonist at specific AMPA and metabotropic glutamate receptors, the available scientific literature does not report significant agonist or modulatory activity at N-methyl-D-aspartate (NMDA) receptors. jneurosci.orgau.dknih.gov Studies investigating its effects often do so in the presence of broad-spectrum ionotropic glutamate receptor antagonists to isolate its activity at metabotropic receptors, with findings indicating its primary effects are not mediated through channels like the NMDA receptor. nih.gov The extensive characterization of this compound highlights its selectivity for AMPA receptor subtypes, which remains its defining feature within the family of ionotropic glutamate receptors. jneurosci.orgau.dk

Kainate Receptor Interaction Profiles

Investigations into the interaction of this compound and its analogues with ionotropic glutamate receptors have revealed a low affinity for kainate receptor binding sites. researchgate.netresearchgate.net Studies using [3H]kainic acid binding assays showed that several 4-substituted homoibotenic acid analogues did not have detectable affinity for these sites. researchgate.net While some analogues, such as (S)-4-bromohomoibotenic acid, show selectivity for certain AMPA receptor subunits, their direct interaction with kainate-induced depolarizations has been shown to be weak or non-existent. researchgate.net

Metabotropic Glutamate Receptor (mGluR) Coupling and Activation

This compound (BrHI) has been identified as a key pharmacological tool for studying metabotropic glutamate receptors (mGluRs), a family of G-protein coupled receptors that modulate synaptic transmission. guidetopharmacology.orgnih.gov Its activity has been characterized across the three major groups of mGluRs, revealing a complex profile of agonism and modulation.

Group I mGluR Agonism (mGluR1, mGluR5)

The action of this compound at Group I mGluRs (mGluR1 and mGluR5) appears to be dependent on the specific receptor subtype and the experimental system used. In studies using a stable cell line expressing mGluR1a, this compound was found to be a weak partial agonist. harvardapparatus.com When tested in Xenopus oocytes expressing mGluR5a, it acted as a weak agonist. harvardapparatus.com

Conversely, other research focusing on the enantiomers of this compound in Chinese hamster ovary (CHO) cells expressing mGluR1 and mGluR5 reported that the (S)-form acts as a selective and potent Group I antagonist, while the (R)-form is inactive. researchgate.net

A primary and defining characteristic of this compound is its ability to stimulate the phosphoinositide (PI) hydrolysis pathway. nih.gov Research in rat cerebral cortical slices demonstrated that it stimulates PI hydrolysis in a concentration-dependent manner, with an EC50 value of approximately 190 µM. nih.gov This activation is stereoselective and is not blocked by antagonists of ionotropic glutamate receptors, confirming its action via metabotropic receptors. nih.gov This effect is attributed to its agonism at Group I mGluRs, which are known to couple to phospholipase C (PLC) and the subsequent hydrolysis of membrane phosphoinositides. guidetopharmacology.orgharvardapparatus.com

A crucial finding in the study of this compound is its distinct activation profile compared to the non-selective Group I and II mGluR agonist, (1S,3R)-ACPD. In rat cortical slices, the PI hydrolysis response stimulated by this compound is completely additive to the response elicited by (1S,3R)-ACPD. nih.gov This additivity strongly suggests that the two compounds mediate their effects through different receptor subtypes or at distinct sites. nih.gov

Further distinguishing its mechanism, the response to this compound is insensitive to the mGluR antagonist L-2-amino-3-phosphonopropionic acid (L-AP3), whereas the response to (1S,3R)-ACPD is partially blocked by it. nih.gov This has led to the characterization of this compound as an agonist that selectively activates a (1S,3R)-ACPD-insensitive mGluR that is coupled to the phosphoinositide hydrolysis pathway. nih.govannualreviews.orged.ac.uk

Group II mGluR (mGluR2, mGluR3) Modulation Studies

Investigations into the effects of this compound on Group II mGluRs, which are negatively coupled to adenylyl cyclase, have shown a lack of activity. harvardapparatus.comnih.gov Specifically, in studies using baby hamster kidney (BHK) cells stably expressing mGluR2, this compound did not show any agonist activity. harvardapparatus.com There is limited specific data regarding its direct modulation of mGluR3.

Group III mGluR (mGluR4, mGluR7) Agonist Activities

In contrast to its inactivity at Group II mGluRs, this compound demonstrates weak agonist activity at certain Group III mGluRs. harvardapparatus.com Group III receptors, much like Group II, are typically coupled to the inhibition of adenylyl cyclase. harvardapparatus.com In BHK cells stably transfected with mGluR4a and mGluR7a, 1 mM this compound was shown to inhibit forskolin-stimulated cAMP accumulation, indicating agonist activity. harvardapparatus.com

| Receptor Subtype | Concentration | Inhibition of Forskolin-Stimulated cAMP Accumulation (%) | Reference |

|---|---|---|---|

| mGluR4a | 1 mM | 51.4 ± 17.6 | harvardapparatus.com |

| mGluR7a | 1 mM | 28.0 ± 6.4 | harvardapparatus.com |

Summary of this compound Activity at mGluR Subtypes

| mGluR Group | Receptor Subtype | Observed Activity | Reference |

|---|---|---|---|

| Group I | mGluR1 | Weak partial agonist / Antagonist (enantiomer/system dependent) | researchgate.netharvardapparatus.com |

| mGluR5 | Weak agonist / Antagonist (enantiomer/system dependent) | researchgate.netharvardapparatus.com | |

| Group II | mGluR2 | Inactive | harvardapparatus.com |

| mGluR3 | No specific data available | ||

| Group III | mGluR4a | Weak agonist | harvardapparatus.com |

| mGluR7a | Weak agonist | harvardapparatus.com |

Structure Activity Relationship Sar Studies and Analog Development of 4 Bromohomoibotenic Acid

Impact of Bromine Substitution on Receptor Affinity and Selectivity

The introduction of a bromine atom at the 4-position of the isoxazole (B147169) ring in the homoibotenic acid structure significantly influences its affinity and selectivity for ionotropic glutamate (B1630785) receptors (iGluRs), particularly the AMPA subtype. This modification has proven instrumental in developing subtype-selective agonists.

(S)-4-bromohomoibotenic acid demonstrates notable selectivity for the GluR1o subtype over the GluR3o subtype of AMPA receptors, with a 126-fold difference in potency. researchgate.net The racemic mixture, (R,S)-BrHIBO, also exhibits a considerable 37-fold selectivity range among different AMPA receptor subtypes. researchgate.net This selectivity is attributed to the specific interactions between the bromine atom and the receptor's binding pocket.

The presence of the bulky and electronegative bromine atom at the 4-position is a key factor in its high affinity for mGluR1 receptors, making it a valuable pharmacological tool for studying these receptors. ontosight.ai

Stereoselective Pharmacological Activity of Enantiomers (R- and S-forms)

Like many biologically active molecules, the pharmacological properties of 4-bromohomoibotenic acid are stereoselective, meaning the (R)- and (S)-enantiomers exhibit different activities.

Both the (R)- and (S)-enantiomers of this compound show high affinity and agonist activity at AMPA receptors. researchgate.net However, subtle differences in their interactions with the receptor lead to distinct pharmacological profiles. For instance, the (S)-enantiomer is a potent agonist at the AMPA subtype of glutamate ionotropic receptors.

The differential activity of the enantiomers underscores the importance of the three-dimensional arrangement of the molecule for its interaction with the chiral environment of the receptor binding site. nih.gov

Design and Synthesis of this compound Analogues

The synthesis of this compound and its analogues has been pursued to explore the structure-activity relationships further and to develop more selective and potent ligands for glutamate receptors.

One common synthetic route for (R,S)-4-bromohomoibotenic acid involves the alkylation of diethyl acetamidomalonate. rsc.org This method has also been employed to create other analogues and homologues of ibotenic acid. rsc.org

Researchers have synthesized a variety of 4-substituted analogues of homoibotenic acid by replacing the bromine atom with other groups of varying size and polarity. researchgate.netresearchgate.net For example, analogues with butyl and 2-hydroxyethyl substitutions at the 4-position have been synthesized and shown to be equipotent inhibitors of [3H]AMPA binding. researchgate.net However, attempts to synthesize 4-(bromomethyl)homoibotenic acid, a potential receptor alkylating agent, were not successful. researchgate.netresearchgate.net

The table below summarizes some of the synthesized analogues and their reported activities:

| Analogue Name | Modification | Reported Activity |

| 4-Butylhomoibotenic acid | Bromine at 4-position replaced with a butyl group | Inhibitor of [3H]AMPA binding |

| 4-(2-Hydroxyethyl)homoibotenic acid | Bromine at 4-position replaced with a 2-hydroxyethyl group | Inhibitor of [3H]AMPA binding |

| 4-Hexylhomoibotenic acid | Bromine at 4-position replaced with a hexyl group | Antagonist at group I mGluRs |

Molecular Determinants Influencing Agonist Efficacy and Desensitization

The efficacy of an agonist and the rate of receptor desensitization are governed by intricate molecular interactions within the receptor's ligand-binding domain. For this compound, specific amino acid residues within the AMPA receptor subtypes play a crucial role.

Studies on chimeras of GluR1o and GluR3o receptors have identified key residues responsible for the subtype-selective action of (S)-4-bromohomoibotenic acid. au.dknih.gov A critical residue, Y716 in GluR1, is a major determinant of both the potency and affinity of the compound. au.dknih.gov Mutating this residue to phenylalanine (Y716F) in GluR1 results in a receptor that mirrors the lower affinity and potency for (S)-BrHIBO seen in the GluR3o subtype. au.dknih.gov

This finding suggests that the hydroxyl group of the tyrosine residue at this position in GluR1 forms a crucial hydrogen bond, likely through a water molecule, that stabilizes the binding of (S)-BrHIBO. The absence of this tyrosine in GluR3 (which has a phenylalanine at the corresponding position) accounts for the compound's lower affinity for this subtype. au.dknih.gov

Furthermore, the desensitization rates of AMPA receptors are also influenced by the agonist bound. While both (S)-Br-HIBO and another partial agonist, (S)-thio-ATPA, induce a similar degree of closure of the ligand-binding domain, they result in different desensitization kinetics. nih.gov (S)-thio-ATPA induces a significantly larger steady-state current and a slower desensitization time constant compared to (RS)-Br-HIBO. nih.gov This indicates that factors beyond the simple closure of the ligand-binding domain, such as specific conformational changes induced by the agonist, influence the desensitization properties of the receptor. nih.gov

Applications As a Pharmacological Research Tool in Neuroscience

Probing Glutamate (B1630785) Receptor Function in Neural Circuits

The primary application of 4-Bromohomoibotenic acid in neuroscience research is for the characterization and differentiation of metabotropic glutamate receptor (mGluR) subtypes. Unlike ionotropic glutamate receptors that form ion channels, mGluRs are G protein-coupled receptors that modulate neuronal excitability and synaptic transmission through second messenger signaling cascades.

Research conducted on rat cerebral cortical slices demonstrated that the racemic mixture, (R,S)-4-bromohomoibotenate (BrHI), is a selective agonist for a specific population of mGluRs. nih.gov It effectively stimulates phosphoinositide hydrolysis, a key signaling pathway for Group I mGluRs (mGluR1 and mGluR5). nih.gov A crucial finding was that the response to BrHI is completely additive to that of 1S,3R-ACPD, a broad-spectrum mGluR agonist. This suggests that this compound activates a receptor subtype that is insensitive to 1S,3R-ACPD. nih.gov

Furthermore, the action of BrHI is not blocked by L-2-amino-3-phosphonopropionic acid (L-AP3), an antagonist that partially blocks 1S,3R-ACPD-induced phosphoinositide hydrolysis. nih.gov This compound also does not affect cyclic AMP accumulation or phospholipase D activation, indicating its specificity for a phosphoinositide-linked mGluR. nih.gov This selective activation makes this compound an indispensable tool for isolating and studying the function of these 1S,3R-ACPD-insensitive mGluRs in various neural circuits. nih.gov

The effects of this compound are also stereoselective, meaning the different isomeric forms of the molecule have distinct pharmacological actions. The (S)-enantiomer, (S)-Bromohomoibotenic acid, acts as a competitive antagonist at the mGluR1a subtype. nih.gov In studies using baby hamster kidney (BHK) cells expressing the mGluR1a receptor, the (S)-enantiomer was shown to stereoselectively block glutamate-stimulated phosphoinositide hydrolysis. nih.gov

| Compound | Preparation | Receptor Target | Activity | Potency | Reference |

|---|---|---|---|---|---|

| (R,S)-4-Bromohomoibotenate | Rat Cortical Slices | 1S,3R-ACPD-insensitive mGluR | Agonist (stimulates phosphoinositide hydrolysis) | EC₅₀ = 190 µM | nih.gov |

| (S)-Bromohomoibotenic acid | BHK cells expressing mGluR1a | mGluR1a | Competitive Antagonist | IC₅₀ = 250 µM | nih.gov |

| (S)-Bromohomoibotenic acid | Rat Cortical Membranes | [3H]AP4 Binding Sites | Displacement | IC₅₀ = 1.0 µM | nih.gov |

| (R)-Bromohomoibotenic acid | Rat Cortical Membranes | [3H]AP4 Binding Sites | Displacement | IC₅₀ = 1.1 µM | nih.gov |

Investigating Fundamental Mechanisms of Synaptic Plasticity

While the selective action of this compound on specific mGluR subtypes suggests a potential role in modulating synaptic plasticity, detailed research findings explicitly demonstrating its use to investigate the fundamental mechanisms of long-term potentiation (LTP) or long-term depression (LTD) are not extensively documented in the available literature. The modulation of phosphoinositide hydrolysis by this compound points to a possible influence on the intracellular signaling cascades that are known to be critical for the induction and maintenance of synaptic plasticity. However, specific studies employing this compound to dissect these mechanisms have not been prominently reported.

Deciphering the Role of Glutamate Receptors in Preclinical Research Models

Given its function as a glutamate analogue that can activate excitatory metabotropic receptors, this compound serves as a tool to understand the contribution of these specific receptors to neuronal activity.

Analysis of Neuronal Network Activity

By selectively activating a population of mGluRs within a neural circuit, such as in cortical or hippocampal slice preparations, this compound can be used to analyze the subsequent changes in neuronal network activity. This helps in mapping the distribution and functional role of these specific receptors in modulating circuit behavior and information processing. However, specific published studies detailing the use of this compound for the comprehensive analysis of neuronal network dynamics are limited.

Research into Synaptic Strength and Homeostasis

The mechanisms of homeostatic plasticity, which allow neurons to maintain a stable level of activity over time, are a key area of neuroscience research. While mGluRs are known to be involved in these processes, the specific application of this compound as a tool to investigate the modulation of synaptic strength and homeostatic regulation is not well-documented in existing research literature. Its selective nature makes it a candidate for such studies, but dedicated research applying it to these questions has not been widely published.

Advanced Methodological Approaches in 4 Bromohomoibotenic Acid Research

In Vitro Electrophysiological Techniques

Electrophysiological methods are crucial for investigating the effects of compounds like 4-bromohomoibotenic acid on ionotropic glutamate (B1630785) receptors (iGluRs) and on ion channels modulated by metabotropic glutamate receptors (mGluRs). guidetopharmacology.orgwikipedia.org These techniques provide high-resolution data on ion flow across cell membranes, offering insights into receptor activation and modulation.

Single-channel recording offers even greater detail by isolating one or a few ion channel proteins in a patch of membrane. nih.govsemanticscholar.orgnih.gov This approach allows for the direct observation of the conformational changes of a single channel between its open and closed states. nih.govnih.gov By applying this compound, researchers can determine its effect on the conductance properties and the open-close kinetics of specific iGluR subtypes, such as AMPA or NMDA receptors, providing fundamental information about its mechanism of action at a molecular level. nih.govwikipedia.orgdrugbank.comyoutube.com

The two-electrode voltage clamp (TEVC) technique is particularly well-suited for studying receptors expressed in large cells, most commonly Xenopus laevis oocytes. nih.govfigshare.comsemanticscholar.orgresearchgate.netnpielectronic.com This system involves injecting cRNA or cDNA encoding a specific receptor subtype into the oocyte, which then expresses the receptor on its plasma membrane. Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject the current needed to hold the potential at a desired level. researchgate.netnpielectronic.com

This method allows for the robust characterization of the pharmacological properties of specific receptor isoforms in a controlled environment. By expressing different mGluR or iGluR subtypes in oocytes, researchers can apply this compound and measure the resulting currents to determine its agonist or antagonist activity and selectivity for each receptor subtype. This is a powerful method for screening the compound's activity across the entire family of glutamate receptors. nih.govsemanticscholar.org

Biochemical Assays for Receptor Coupling and Second Messenger Systems

Biochemical assays are fundamental for determining which intracellular signaling pathways are activated following receptor binding. bioduro.comthermofisher.com For this compound, these assays have been critical in identifying its function as an agonist for a specific subset of metabotropic glutamate receptors.

Certain metabotropic glutamate receptors (Group I mGluRs) are coupled to G-proteins that activate phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate and the generation of second messengers. wikipedia.orgnih.gov The measurement of phosphoinositide (PI) hydrolysis is therefore a direct indicator of the activation of these receptors. nih.govnih.govresearchgate.net

Research has shown that (R,S)-4-bromohomoibotenic acid stimulates PI hydrolysis in rat cerebral cortical slices in a concentration-dependent manner. nih.gov This response is not blocked by antagonists of ionotropic glutamate receptors, indicating it is mediated by an mGluR. nih.gov Interestingly, the effects of this compound and the common mGluR agonist (1S,3R)-ACPD were additive, suggesting they act on different receptor subtypes. nih.gov In contrast, the (S)-enantiomer, (S)-BrHIbo, was found to be a competitive antagonist of glutamate-stimulated PI hydrolysis in baby hamster kidney (BHK) cells expressing the mGluR1a subtype. nih.gov

| Compound | Preparation | Effect | Potency |

|---|---|---|---|

| (R,S)-4-Bromohomoibotenic acid | Rat cerebral cortical slices | Stimulation of PI hydrolysis | EC50 = 190 µM nih.gov |

| (S)-Bromohomoibotenic acid | BHK cells expressing mGluR1a | Antagonism of glutamate-stimulated PI hydrolysis | IC50 = 250 µM nih.gov |

Other subtypes of metabotropic glutamate receptors (Group II and Group III) are coupled to G-proteins that inhibit adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). wikipedia.orguniroma1.it Cyclic AMP accumulation assays are used to measure these changes, often by first stimulating adenylyl cyclase with a compound like forskolin (B1673556) and then measuring the ability of a test compound to inhibit this stimulated accumulation. nih.govcreativebiomart.netresearchgate.net

Studies investigating the effect of this compound have demonstrated that it does not activate metabotropic receptors coupled to changes in cAMP accumulation. nih.gov Specifically, neither the (S)- nor the (R)-enantiomer of the compound showed any effect on forskolin-stimulated cAMP formation in BHK cells expressing mGluR2 or mGluR4. nih.gov This finding indicates that this compound is selective for the PI-linked mGluRs over those that modulate the cAMP pathway. nih.govnih.gov

Radioligand binding assays are the gold standard for measuring the affinity of a compound for a receptor. uah.esgiffordbioscience.comumich.edunih.gov These experiments involve incubating a tissue preparation containing the receptor of interest with a radioactively labeled ligand (a radioligand) that is known to bind to the receptor. A competing, unlabeled compound is then added at various concentrations to measure its ability to displace the radioligand from the receptor. uah.esgiffordbioscience.com The concentration at which the unlabeled compound displaces 50% of the radioligand is its IC₅₀ value, which can be used to calculate its binding affinity (Kᵢ). uah.es

For this compound, radioligand binding experiments have been used to determine its affinity for Group III mGluRs. Both the (S)- and (R)-enantiomers were found to displace [³H]2-amino-4-phosphonobutyrate ([³H]AP4), a ligand for Group III mGluRs, from rat cortical membranes with high affinity. nih.gov

| Compound | Assay | Preparation | Affinity |

|---|---|---|---|

| (S)-Bromohomoibotenic acid | [³H]AP4 Displacement | Rat cortical membranes | IC50 = 1.0 µM nih.gov |

| (R)-Bromohomoibotenic acid | [³H]AP4 Displacement | Rat cortical membranes | IC50 = 1.1 µM nih.gov |

Molecular Biology and Genetic Engineering Techniques

Molecular biology and genetic engineering have revolutionized the study of receptor pharmacology by enabling the expression of specific receptor subtypes in controlled environments. This allows for the precise characterization of a compound's activity without the confounding variables present in native tissue.

Recombinant expression systems are fundamental tools for investigating the pharmacological profile of compounds like this compound. These systems involve introducing the genetic code for a specific receptor subunit into a host cell, which then synthesizes and embeds the receptor in its membrane. This allows for the creation of well-defined experimental models to study ligand-receptor interactions.

Xenopus Oocytes: Oocytes from the African clawed frog (Xenopus laevis) are a widely used expression system due to their large size and efficient translation of injected messenger RNA (mRNA). This makes them particularly suitable for electrophysiological studies, such as two-electrode voltage-clamp recordings, to measure the ion flow through ligand-gated ion channels upon agonist application. For instance, the functional properties of various AMPA and kainate receptor subunits have been extensively characterized using this system, providing insights into their sensitivity to different agonists.

Mammalian Cell Lines: Cell lines such as Human Embryonic Kidney 293 (HEK293) cells are another popular choice for recombinant receptor expression. These cells can be transiently or stably transfected with plasmid DNA encoding the receptor of interest. Mammalian cell lines offer the advantage of a cellular environment that more closely resembles that of native neurons, including post-translational modifications. They are amenable to a wide range of techniques, including patch-clamp electrophysiology, calcium imaging, and radioligand binding assays. For example, the potency and selectivity of group II metabotropic glutamate receptor agonists, such as LY354740, have been precisely determined in cell lines expressing human mGlu2 and mGlu3 receptors.

Insect Cells: Insect cell lines, such as Sf9 cells derived from the fall armyworm Spodoptera frugiperda, are often used in conjunction with the baculovirus expression vector system. This system can produce high levels of recombinant protein, which is particularly advantageous for structural studies that require large quantities of purified protein. While less common for routine pharmacological profiling, insect cells have been successfully used to express and purify G-protein coupled receptors, including metabotropic glutamate receptors, for structural and functional reconstitution studies.

| Expression System | Host Organism/Cell Line | Primary Application in Glutamate Receptor Research | Key Advantages |

| Xenopus Oocytes | Xenopus laevis | Electrophysiological characterization of ionotropic receptors. | Large cell size, efficient protein expression from mRNA. |

| Mammalian Cell Lines | HEK293, CHO | Pharmacological profiling, signaling pathway analysis. | Mammalian cellular environment, stable and transient expression. |

| Insect Cells | Sf9, High Five™ | Large-scale protein production for structural studies. | High expression levels, suitable for suspension culture. |

Site-directed mutagenesis is a powerful technique used to alter specific amino acid residues within a receptor's protein sequence. By changing the amino acids at a suspected ligand-binding site, researchers can identify the key residues responsible for agonist potency and selectivity. This method provides a direct link between the receptor's structure and its function.

For example, studies on the NMDA receptor subunit NR2A have utilized site-directed mutagenesis to identify amino acids in the S1 and S2 ligand-binding domains that are critical for the potency of glutamate. By mutating these residues and then expressing the modified receptors in Xenopus oocytes, researchers can observe how these changes affect the receptor's response to agonists. This approach has been instrumental in creating detailed maps of the binding pockets of various glutamate receptor subtypes. In the context of this compound, this technique could be employed to pinpoint the specific residues within a metabotropic glutamate receptor that interact with its bromine atom and homoibotenic acid backbone, thereby explaining its unique pharmacological profile.

| Mutated Residue | Receptor Subtype | Effect on Ligand Binding/Function | Reference Compound |

| Y702F | GluA2 (AMPA) | Alters selectivity for brominated agonists. | Br-HIBO |

| S670A | NR2A (NMDA) | Reduces glutamate potency. | Glutamate |

| Multiple Residues | mGluR5 | Validates binding models of allosteric modulators. | Mavoglurant |

Structural Biology Approaches

Structural biology provides a three-dimensional view of ligand-receptor interactions at the atomic level. These approaches are crucial for understanding the precise mechanisms of receptor activation and for the rational design of new therapeutic agents.

X-ray crystallography is a technique used to determine the precise arrangement of atoms within a protein. For glutamate receptors, this has been most successfully applied to the isolated ligand-binding domain (LBD), which can be produced in large quantities using recombinant expression systems. By co-crystallizing the LBD with a ligand, such as an agonist or antagonist, researchers can obtain a high-resolution snapshot of how the ligand fits into its binding pocket.

The first crystal structure of a glutamate receptor ligand-binding core, that of the GluA2 AMPA receptor, was a landmark achievement in the field. Since then, numerous crystal structures of the LBDs of AMPA and kainate receptors have been solved in complex with a variety of ligands, including glutamate, AMPA, and kainate. These structures have revealed that agonist binding induces a "clamshell-like" closure of the LBD, which is a critical step in the activation of the ion channel. The degree of this closure has been shown to correlate with the efficacy of the agonist. While a crystal structure of a receptor in complex with this compound is not yet available, crystallographic studies of related compounds provide a strong foundation for understanding its binding mode.

Computational molecular modeling and docking are powerful in silico techniques that complement experimental approaches. These methods use the three-dimensional structures of receptors, obtained from X-ray crystallography or homology modeling, to predict how a ligand might bind.

Molecular Docking: This technique computationally "docks" a ligand into the binding site of a receptor to predict its preferred binding orientation and affinity. This can be used to screen large libraries of compounds for potential new agonists or antagonists and to understand the structure-activity relationships of a series of related compounds. For example, docking studies on kainate receptors have been used to explore the binding mechanisms of various inhibitors and to predict new compounds that could potentially block the receptor.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time. These simulations can reveal how the binding of a ligand induces conformational changes in the receptor, leading to its activation or inhibition. For metabotropic glutamate receptors, MD simulations have been used to explore the complex activation mechanism of the receptor dimer and to understand how allosteric modulators influence receptor function. These computational approaches are invaluable for generating hypotheses that can then be tested experimentally using techniques like site-directed mutagenesis.

| Technique | Application to Glutamate Receptors | Information Gained | Example Ligand/Receptor |

| X-ray Crystallography | Determination of LBD structure with bound ligands. | Atomic-level details of ligand-receptor interactions. | GluA2 LBD with kainate |

| Molecular Docking | Prediction of ligand binding poses and affinities. | Structure-activity relationships, virtual screening. | Kainate receptor inhibitors |

| Molecular Dynamics | Simulation of receptor conformational changes. | Mechanism of receptor activation and allosteric modulation. | mGluR1 homodimer |

Q & A

Q. What is the synthetic pathway for 4-bromohomoibotenic acid, and how does it compare to related glutamate analogues?

this compound is synthesized via stereoselective enzymatic resolution of intermediates. A key step involves the condensation of substituted isoxazole derivatives, followed by deprotection and purification. For example, the enantiomers of this compound were resolved using immobilized aminoacylase to hydrolyze (RS)-α-(acetylamino)-4-bromo-3-methoxy-5-isoxazolepropionic acid, achieving >98.8% enantiomeric excess . This method contrasts with the synthesis of AMPA or 4-methylhomoibotenic acid, which rely on distinct isoxazole precursors and regioselective alkylation .

Q. How does this compound selectively target glutamate receptor subtypes?

this compound acts as a potent agonist at metabotropic glutamate receptors (mGluRs) linked to phosphoinositide hydrolysis. Its selectivity arises from structural differences in the isoxazole ring and bromine substitution, which enhance affinity for specific mGluR subtypes. For instance, it activates an 1S,3R-ACPD-insensitive mGluR in rat cortical slices (EC₅₀ = 190 µM), distinct from ionotropic receptors, as shown by insensitivity to NMDA or AMPA antagonists . Competitive binding assays using [³H]AMPA further confirmed its selectivity, with (S)-4-bromohomoibotenic acid exhibiting 100-fold higher potency than the (R)-enantiomer .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantiomer activity data for this compound?

Q. What experimental designs are optimal for studying this compound’s effects on phosphoinositide hydrolysis-linked mGluRs?

Use rat cortical slice preparations to measure inositol phosphate accumulation via [³H]myo-inositol labeling. Pre-incubate slices with LiCl to inhibit inositol monophosphatase, enhancing signal detection. Include controls with 1S,3R-ACPD to isolate this compound’s unique receptor activation, as their effects are additive . Pharmacological validation with l-AP3 (which inhibits 1S,3R-ACPD-sensitive receptors but not this compound’s target) is critical .

Q. How do structural modifications of this compound impact receptor binding dynamics?

Replace the bromine atom with chlorine or methyl groups to assess steric and electronic effects. For example, 4-chlorohomoibotenic acid (Cl-HIBO) shows subtype-specific affinity differences in GluR2 vs. GluR3 receptors due to altered hydration patterns in the binding pocket . Use molecular docking simulations and site-directed mutagenesis (e.g., GluR3-Y702F) to map interactions. X-ray crystallography of the S1S2 ligand-binding domain complexed with this compound reveals hydrogen-bonding networks with Thr686 and Asp651, critical for agonist efficacy .

Methodological Considerations

Q. What techniques validate the enantiomeric purity of synthesized this compound?

- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with UV detection at 210 nm.

- X-ray crystallography : Determine absolute configuration via single-crystal analysis, as performed for (S)-4-bromohomoibotenic acid, confirming Cahn-Ingold-Prelog priorities .

- Circular Dichroism (CD) : Compare spectra with enantiomerically pure standards to detect contamination.

Q. How should researchers address discrepancies in receptor affinity data across studies?

- Standardize assay conditions : Use consistent buffer pH (7.4), temperature (25°C), and cation concentrations (e.g., 2.5 mM Ca²⁺ for [³H]glutamate binding).

- Cross-validate with radioligands : Compare [³H]AMPA (for ionotropic receptors) and [³H]LY341495 (for metabotropic receptors) to rule off-target effects.

- Leverage structural data : Align binding site residues (e.g., GluR3 vs. GluR2) to explain affinity variations .

Data Interpretation Challenges

Q. Why does this compound exhibit additive effects with 1S,3R-ACPD in phosphoinositide hydrolysis assays?

This suggests activation of distinct mGluR subtypes. 1S,3R-ACPD targets Group I mGluRs (mGluR1/5), while this compound activates a novel subtype (possibly mGluR6/7). Use siRNA knockdown or knockout models to confirm receptor identity .

Q. How to reconcile in vivo neuroexcitation potency with in vitro binding data?

In vivo potency reflects pharmacokinetic factors (e.g., blood-brain barrier penetration) and receptor density. Perform autoradiography in target brain regions (e.g., cortex, hippocampus) to correlate receptor expression with functional responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.